Pentaerythritol rosinate

Description

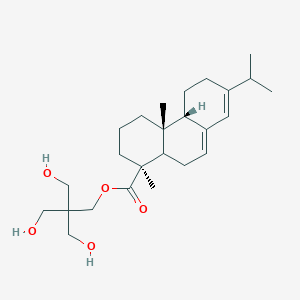

Structure

3D Structure

Properties

CAS No. |

8050-26-8 |

|---|---|

Molecular Formula |

C25H40O5 |

Molecular Weight |

420.6 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] (1S,4aR,4bS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C25H40O5/c1-17(2)18-6-8-20-19(12-18)7-9-21-23(20,3)10-5-11-24(21,4)22(29)30-16-25(13-26,14-27)15-28/h7,12,17,20-21,26-28H,5-6,8-11,13-16H2,1-4H3/t20-,21?,23-,24+/m1/s1 |

InChI Key |

DUTZBUOZKIIFTG-FXXYKOEOSA-N |

Isomeric SMILES |

CC(C)C1=CC2=CCC3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)OCC(CO)(CO)CO)C |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)(CO)CO)C |

physical_description |

Amber pellets with a mild odor; [Eastman Chemical MSDS] |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Kinetics of Pentaerythritol Rosinate

Esterification Reaction Mechanisms for Pentaerythritol (B129877) and Rosin (B192284) Acids

Multi-Stage Esterification Pathways: Mono-, Di-, Tri-, and Tetra-ester Formation

The reaction between pentaerythritol and rosin acids progresses sequentially, leading to a mixture of products with varying degrees of esterification. A kinetic model of the synthesis includes a series of consecutive reactions that form mono-, di-, tri-, and tetra-esters, with the potential for side reactions like the decarboxylation of rosin at elevated temperatures. mdpi.comresearchgate.net

The reaction pathway can be visualized as:

Pentaerythritol + Rosin Acid → Mono-ester + H₂O

Mono-ester + Rosin Acid → Di-ester + H₂O

Di-ester + Rosin Acid → Tri-ester + H₂O

Tri-ester + Rosin Acid → Tetra-ester + H₂O

Kinetic studies performed at temperatures ranging from 260°C to 290°C have determined that the esterification steps follow a second-order kinetic model. mdpi.comresearchgate.net The activation energies for each consecutive esterification step have been calculated, showing an increase with the degree of esterification, which highlights the increasing energy barrier for subsequent reactions. mdpi.com

Table 1: Activation Energies for the Multi-Stage Esterification of Rosin and Pentaerythritol

| Reaction Stage | Product Formed | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Step 1 | Mono-ester | 65.81 |

| Step 2 | Di-ester | 84.77 |

| Step 3 | Tri-ester | 114.39 |

| Step 4 | Tetra-ester | 129.13 |

Data sourced from kinetic studies of the non-catalyzed esterification process. mdpi.com

Influence of Steric Hindrance on Esterification Degree

Steric hindrance plays a critical role in the synthesis of pentaerythritol rosinate, significantly influencing the final distribution of ester products. nih.govnoviams.com The bulky, rigid, three-ring structure of rosin acids impedes their ability to easily access the hydroxyl groups on the pentaerythritol molecule. mdpi.com

As the esterification proceeds, the growing size of the ester molecule (from mono- to tri-ester) further obstructs the remaining unreacted hydroxyl groups. mdpi.com This increasing steric hindrance is the primary reason for the escalating activation energy required for each subsequent esterification step, as seen in the table above. mdpi.com Consequently, achieving complete conversion to the tetra-ester is challenging and requires more energy to overcome these spatial barriers. mdpi.com In many final products, a certain amount of unreacted hydroxyl groups from the mono-, di-, and tri-ester species remains, a direct consequence of this steric interference. nih.gov

Catalytic Approaches in this compound Synthesis

To enhance the reaction rate, lower the required temperature, and improve the final product's quality, various catalysts are employed in the industrial production of this compound. These can be broadly classified into homogeneous and heterogeneous catalysts.

Homogeneous Catalysis for Rosin Esterification

Homogeneous catalysts, which exist in the same phase as the reactants, have been utilized in rosin esterification. Traditional liquid acid catalysts such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can be used, but they present significant disadvantages, including equipment corrosion and difficulties in separation from the final product. mdpi.comencyclopedia.pub

More advanced homogeneous catalysts have been developed. For instance, phosphinic acid has been shown to be an effective catalyst for the esterification of rosin with pentaerythritol. google.com Another example is Irganox 1425 (calcium bis(ethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate)), a phenolic antioxidant that also exhibits notable catalytic activity, increasing reaction rates by 100-150% in the esterification of rosin with glycerol (B35011), a similar polyol system. mdpi.com

Heterogeneous Catalysis Development (e.g., ZnO, Na/SnO₂, LaZSM-5 Zeolite, Phosphinic Acid)

Heterogeneous catalysts, being in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are advantageous due to their ease of separation and potential for reuse. mdpi.comresearchgate.net

Zinc Oxide (ZnO): ZnO is a widely used heterogeneous catalyst in rosin esterification. mdpi.comsci-hub.se Its catalytic activity is attributed to the presence of oxygen vacancies on its surface, which enhances its Lewis acidity. encyclopedia.pubsci-hub.se To improve recovery and stability, ZnO has been supported on magnetic cores, such as in Fe₃O₄@SiO₂–ZnO catalysts. sci-hub.se

LaZSM-5 Zeolite: Zeolites, particularly when modified, serve as effective solid acid catalysts. La-ZSM-5, a lanthanum-modified zeolite, has demonstrated high conversion rates (up to 98%) in rosin esterification with glycerol, indicating its potential for the pentaerythritol system due to its strong catalytic activity. mdpi.comencyclopedia.pub

Phosphinic Acid: While it can act as a homogeneous catalyst, phosphinic acid is also used in a manner that aligns with heterogeneous approaches where it is neutralized and removed post-reaction. In a patented process, concentrations of 0.01% to less than 0.5% phosphinic acid (based on rosin weight) are used to catalyze the reaction at temperatures of 180°C to 300°C. The catalyst is subsequently neutralized with sodium hydroxide. google.com

Na/SnO₂: In the related synthesis of pentaerythritol itself (the alcohol), solid base catalysts have been investigated. Among them, Na/SnO₂ (sodium on a tin dioxide support) showed high activity, demonstrating the potential of supported alkali metals in related chemical systems. chalmers.se

Kinetic Studies of Esterification with Various Catalysts

Kinetic studies quantify the effectiveness of different catalysts by measuring reaction rates, conversion percentages, and the time required to reach a specific endpoint, such as a low acid value.

Without a catalyst, the esterification of rosin and pentaerythritol is a slow process conducted at high temperatures (260-290°C). mdpi.com The introduction of catalysts significantly accelerates the reaction.

With an Fe₃O₄-supported ZnO catalyst, a rosin conversion of 87.9% was achieved at 250°C after 5 hours, resulting in a product with an acid value of 25.0 mg KOH/g. sci-hub.seresearchgate.net The catalyst demonstrated good reusability over five cycles without significant loss of activity. sci-hub.se

Using phosphinic acid as a catalyst allows the reaction to proceed effectively for up to 20-25 hours at temperatures between 250°C and 280°C to reduce the rosin acid number to 15 or below. google.com

Pressurized carbon dioxide in high-temperature water (CO₂-HTW) has been studied as a green catalytic system. A multiple linear regression model showed that CO₂ pressure effectively enhances the esterification, acting as an in-situ acid catalyst (carbonic acid). tandfonline.com

Table 2: Performance of Various Catalysts in Rosin Esterification

| Catalyst | Type | Reactants | Temperature (°C) | Time (h) | Outcome | Reference |

|---|---|---|---|---|---|---|

| None | Thermal | Rosin, Pentaerythritol | 260-290 | 4 | Rosin Conversion: 77-87% | mdpi.com |

| Fe₃O₄@SiO₂–ZnO | Heterogeneous | Rosin, Pentaerythritol | 250 | 5 | Esterification Degree: 87.9% | sci-hub.se |

| Phosphinic Acid | Homogeneous | Rosin, Pentaerythritol | 250-280 | <25 | Acid Number < 15 | google.com |

| LaZSM-5 Zeolite | Heterogeneous | Rosin, Glycerol | 240 | >3 | Conversion Rate: up to 98% | mdpi.comencyclopedia.pub |

Process Optimization and Intensification Strategies

The industrial production of this compound (PER), an ester derived from the reaction of rosin and pentaerythritol, is continually evolving. researchgate.netmdpi.com Researchers and manufacturers are exploring various strategies to enhance reaction efficiency, reduce costs, and improve the final product's properties. These strategies range from manipulating temperature and pressure to introducing novel catalytic systems. researchgate.netsci-hub.se

High-Temperature Esterification Processes

High-temperature esterification is a conventional and widely studied method for synthesizing this compound. mdpi.com This process is typically conducted at temperatures ranging from 180°C to 300°C. google.com The reaction kinetics are significantly dependent on temperature; at lower temperatures, the reaction follows a second-order model, while at higher temperatures, it transitions to a third-order reaction. mdpi.com

Increasing the reaction temperature generally leads to a higher conversion of rosin and an increased softening point of the resulting ester. mdpi.com For instance, raising the temperature from 260°C to 270°C can cause the rosin conversion to jump from 62.72% to 76.67% and the softening point to increase from 87°C to 103°C. mdpi.com However, further temperature increases may have a less pronounced effect on the softening point due to side reactions like the decarboxylation of rosin. mdpi.com The process can be carried out for up to 25 hours or until the acid number of the rosin is reduced to a desired level, typically around 15 or below. google.com

Catalysts are often employed to accelerate the reaction rate. Phosphinic acid, in concentrations of 0.01% to less than 0.5% by weight of the rosin, has been shown to be an effective catalyst, reducing reaction times. google.com Other catalysts, such as zinc oxide or boric acid, are also used, though they may require higher reaction temperatures and longer times. google.com More advanced heterogeneous catalysts, like Fe3O4-supported ZnO, have been developed to overcome issues of catalyst recovery and cost, achieving conversion rates as high as 87.9% at 250°C in 5 hours. sci-hub.se

Table 1: Effect of Temperature on Rosin Conversion and Softening Point

| Temperature (°C) | Rosin Conversion (%) | Softening Point (°C) |

|---|---|---|

| 260 | 62.72 | 87 |

| 270 | 76.67 | 103 |

| 280 | 78.35 | 107 |

Microwave-Assisted Synthesis for Enhanced Reaction Rates

Microwave-assisted synthesis has emerged as a promising technique for accelerating the production of this compound. This method utilizes microwave irradiation to generate heat within the reaction mixture, leading to more vigorous molecular vibrations and consequently, faster reaction rates. caf.ac.cn

Research has demonstrated that increasing microwave power can lead to a lower acid value and a higher softening point in the final product. caf.ac.cn In one study, using a catalyst and specific reactant ratios, an increase in microwave power was shown to enhance the reaction. caf.ac.cn This intensification is attributed to the efficient and rapid heating provided by microwaves, which can significantly shorten the reaction time compared to conventional heating methods. caf.ac.cnnih.gov For example, a study on the synthesis of a different bio-lubricant using microwave assistance achieved a high yield of 94.3% in just under 68 minutes. nih.gov While specific data for PER is limited, the principles of microwave-assisted synthesis suggest a significant potential for process intensification. caf.ac.cn

Table 2: Influence of Microwave Power on this compound Properties

| Microwave Power | Acid Value | Softening Point |

|---|---|---|

| Low | Higher | Lower |

| High | Lower | Higher |

Pressurized CO2 as an Intensified Additive in High-Temperature Water Systems

An innovative approach to intensify the esterification of rosin with pentaerythritol involves using pressurized carbon dioxide (CO2) as an additive in high-temperature water (HTW) systems. researchgate.net This method leverages the catalytic properties of carbonic acid, formed from CO2 and water, to enhance the reaction. researchgate.net The use of pressurized CO2-HTW has been shown to effectively increase the conversion of rosin. researchgate.net

A multiple linear regression model indicated that CO2 pressure is a significant variable affecting rosin conversion. researchgate.net This technique offers an environmentally friendly alternative to traditional acid catalysts. researchgate.net Studies on similar esterification reactions, such as with glycerol, have shown that a CO2-enriched HTW catalyst can decrease the activation energy and significantly accelerate the reaction rate, achieving yields superior to those with conventional catalysts like ZnO. researchgate.net

Control of Operating Conditions for Tailored Ester Formation (Monoester, Triesters)

The composition of the final this compound product, specifically the distribution of mono-, di-, tri-, and tetra-esters, can be controlled by manipulating the operating conditions of the synthesis. mdpi.comresearchgate.net This allows for the production of esters with varying softening points and properties to suit different industrial applications. researchgate.net

Key factors influencing the ester distribution include the initial molar ratio of pentaerythritol to rosin and the reaction time. mdpi.comresearchgate.net For instance, increasing the mass ratio of pentaerythritol to rosin can favor the formation of monoesters, while increasing the reaction time tends to produce more triesters. researchgate.net A kinetic study that modeled the formation of the different esters found that the reaction rates for esterification followed a second-order model. researchgate.netmdpi.com This detailed understanding allows for a stepwise esterification process where conditions are adjusted to target the formation of specific esters. researchgate.net For example, while increasing the molar ratio of pentaerythritol to rosin from 0.8 to 1.2 at 270°C had a minor effect on the final softening point, it did influence the reaction pathway. mdpi.com

Sustainable Synthesis Routes for this compound

In response to a growing demand for environmentally friendly products, research is increasingly focused on developing sustainable synthesis routes for this compound. pmarketresearch.comzbaqchem.com This involves utilizing bio-based raw materials and greener chemical processes. pmarketresearch.comzbaqchem.com

Development of Bio-Based this compound Formulations

A key aspect of sustainable synthesis is the use of bio-based feedstocks. zbaqchem.com Rosin itself is a natural, renewable resource derived from pine trees. nih.gov The focus, therefore, shifts to sourcing pentaerythritol from renewable resources as well. zbaqchem.com Bio-based pentaerythritol can be produced from biomass, agricultural waste, or biowaste through enzymatic or microbial fermentation processes. zbaqchem.com This approach reduces reliance on fossil fuels and mitigates greenhouse gas emissions. zbaqchem.com

The development of fully bio-based this compound formulations aligns with the principles of green chemistry and the circular economy. zbaqchem.com Research projects are actively exploring novel synthetic routes for producing bio-pentaerythritol, which can then be integrated into the existing esterification processes with rosin. vinnova.se The use of these bio-based materials not only enhances the sustainability profile of the final product but also opens up new possibilities for creating high-performance, eco-friendly materials for various industries. pmarketresearch.comzbaqchem.com

Reduction of Volatile Organic Compound (VOC) Emissions in Synthesis

The reduction of volatile organic compound (VOC) emissions during the synthesis of this compound is a critical aspect of green chemistry, driven by increasingly stringent environmental regulations and a growing demand for sustainable industrial processes. Methodologies to achieve lower VOC emissions primarily focus on the adoption of solvent-free synthesis conditions, the optimization of reaction parameters to minimize side reactions, and the use of efficient catalysts that allow for lower reaction temperatures.

A significant source of VOCs in traditional chemical synthesis is the use of organic solvents. The esterification of rosin with pentaerythritol can be effectively carried out without a solvent, which inherently eliminates a major contributor to VOC emissions. This approach is not only environmentally beneficial but also improves process efficiency by removing the need for solvent recovery and disposal.

In solvent-free systems, the primary source of volatile byproducts is the thermal decomposition of reactants and products. mdpi.com One of the main side reactions during the high-temperature esterification of rosin is decarboxylation, which releases carbon dioxide. mdpi.com While CO2 is not typically classified as a VOC, the conditions that favor its formation can also lead to the generation of other volatile organic impurities.

Kinetic studies have shown that the rate of decarboxylation becomes more significant at higher temperatures. Research on the esterification of rosin with pentaerythritol has indicated that while increasing the reaction temperature from 260 °C to 280 °C can enhance the reaction rate and the softening point of the resulting ester, a further increase to 290 °C may only have a minor impact on the softening point due to the competing decarboxylation reaction. mdpi.com This suggests that careful control of the reaction temperature is crucial for minimizing the formation of volatile byproducts.

The use of specific catalysts can significantly lower the activation energy of the esterification reaction, allowing it to proceed efficiently at lower temperatures, thereby reducing the incidence of side reactions like decarboxylation. researchgate.net For instance, the use of catalysts such as Irganox 1425 has been shown to enhance reaction rates, which can lead to a reduction in the required reaction temperature and consequently, fewer side reactions. researchgate.net

Below are data tables summarizing research findings related to the influence of reaction conditions on the synthesis of this compound, with a focus on parameters that can affect the formation of volatile byproducts.

Table 1: Effect of Reaction Temperature on Rosin Esterification and Softening Point

| Reaction Temperature (°C) | Rosin Conversion (%) | Softening Point (°C) | Observations on Side Reactions |

|---|---|---|---|

| 260 | 82.5 | 95 | - |

| 270 | 85.0 | 98 | - |

| 280 | 86.0 | 100 | - |

| 290 | 86.5 | 100.5 | Minor increase in softening point, suggesting the onset of decarboxylation. mdpi.com |

This data is illustrative and based on kinetic studies of rosin esterification. mdpi.com

Table 2: Influence of Molar Ratio on Rosin Esterification

| Molar Ratio (Pentaerythritol:Rosin) | Rosin Conversion (%) | Softening Point (°C) |

|---|---|---|

| 0.8 | 76.7 | 97.0 |

| 1.0 | 83.4 | 97.5 |

| 1.2 | 86.6 | 98.0 |

This data is derived from kinetic studies investigating the impact of reactant ratios on the synthesis of this compound at 270 °C. mdpi.com

Structural Elucidation and Advanced Characterization of Pentaerythritol Rosinate

Analytical Techniques for Compositional Analysis

The complex nature of pentaerythritol (B129877) rosinate, a UVCB (Unknown or Variable composition, Complex reaction products or Biological materials) substance, necessitates the use of multiple analytical techniques to fully elucidate its composition. h4rconsortium.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography (SEC), is a primary technique for determining the molecular weight distribution of polymeric materials like pentaerythritol rosinate. wikipedia.org This method separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules, which possess a greater hydrodynamic volume, elute from the chromatography column more quickly than smaller molecules. h4rconsortium.com

In the analysis of this compound, GPC provides crucial data on the distribution of mono-, di-, tri-, and tetra-esters. nih.gov The resulting chromatogram displays peaks corresponding to different molecular weight fractions. For instance, a study on pentaerythritol ester of rosin (B192284) (PER) revealed a number-average molecular mass (Mn) of 692 g/mol with a polydispersity index (PD) of 1.65. nih.gov The presence of multiple peaks or a broad peak in the GPC trace indicates a distribution of ester species, which can be a result of incomplete esterification or the presence of unreacted pentaerythritol. h4rconsortium.comnih.gov

A calibration curve, generated using standards of known molecular weight such as polystyrene, is essential for correlating the elution volume to the molecular weight of the sample components. wikipedia.orggoogle.com The combination of GPC with other techniques, such as mass spectrometry (GPC-MS), can provide definitive identification of the constituents within each peak of the chromatogram. h4rconsortium.com

Table 1: Illustrative GPC Data for this compound

| Parameter | Value | Reference |

| Number-Average Molecular Weight (Mn) | 692 g/mol | nih.gov |

| Polydispersity Index (PD) | 1.65 | nih.gov |

This table presents example data to illustrate the type of information obtained from GPC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structural integrity of this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR spectra can confirm the successful esterification by showing the absence of the carboxylic acid proton peak, which typically appears between 9 and 11 ppm. nih.gov The presence of peaks in the aromatic region (around 7-7.5 ppm) can be attributed to the abietic-type structures within the rosin acid moiety. nih.gov Specific proton signals corresponding to the pentaerythritol core and the various ester linkages can also be identified, confirming the formation of the desired product. lookchem.com For example, in the ¹H NMR spectrum of pentaerythritol tetraoleate, specific peaks corresponding to the protons of the oleate (B1233923) and pentaerythritol moieties are observed. researchgate.net

¹³C NMR provides complementary information, showing characteristic shifts for the carbonyl carbon of the ester group and the carbons of the pentaerythritol backbone. The chemical shifts in both ¹H and ¹³C NMR spectra are compared against reference spectra or predicted values to confirm the structure. lookchem.comchemicalbook.com

Mass Spectrometry (MS) for Identification of Ester Mixtures

Mass Spectrometry (MS) is an indispensable technique for identifying the various ester components within the complex mixture of this compound. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are particularly useful for analyzing these relatively large and non-volatile molecules. researchgate.netnih.gov

In MALDI-TOF-MS analysis, the sample is co-crystallized with a matrix and then ionized by a laser beam. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights with high accuracy. nih.gov This technique has been successfully used to detect glyceryl rosinate, glyceryl disproportionated rosinate, pentaerythrityl rosinate, and pentaerythrityl hydrogenated rosinate in complex mixtures like adhesives. researchgate.netnih.gov The resulting mass spectrum shows peaks corresponding to the different ester species (mono-, di-, tri-, and tetra-esters) present in the sample, often as sodium-cationized molecules. researchgate.netnih.gov

The combination of GPC with Electrospray Ionization Mass Spectrometry (GPC-ESI-MS) is another powerful approach that provides both molecular weight distribution and mass identification of the eluting fractions. h4rconsortium.com

Chromatographic Separation Techniques (e.g., Capillary Electrophoresis) for Resin Acid Composition

The composition of the initial rosin feedstock significantly impacts the final properties of the this compound. Rosin is primarily composed of various resin acids, mainly of the abietane (B96969) and pimarane (B1242903) types. mdpi.comresearchgate.net Capillary Electrophoresis (CE) has emerged as a novel and effective method for separating and quantifying these individual resin acids. dcu.ieresearchgate.netnih.gov

CE separates ions based on their electrophoretic mobility in an electric field. By using cyclodextrin-modified CE, it is possible to achieve baseline separation of numerous resin acids, including abietic acid, dehydroabietic acid, neoabietic acid, and various pimaric acids. researchgate.netnih.gov This technique allows for the determination of the specific resin acid profile of the rosin used in the esterification, providing insights into potential variations in the final product's characteristics. nih.gov For example, a study successfully separated nine different resin acids using a 20 mM tris buffer at pH 9 containing methanol (B129727) and cyclodextrins. researchgate.netnih.gov

Spectroscopic Investigations of this compound

Spectroscopic methods provide valuable information about the functional groups present in this compound, confirming the chemical transformations that occur during its synthesis.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound provides clear evidence of the esterification reaction.

A key indicator of successful esterification is the disappearance of the broad O-H stretching vibration of the carboxylic acid group (typically seen from 3500–2500 cm⁻¹) and the appearance of a strong C=O stretching vibration for the ester group. h4rconsortium.com In this compound, this ester carbonyl (C=O) peak is typically observed around 1725-1728 cm⁻¹. researchgate.netmdpi.com The original carboxylic acid C=O stretch in rosin is found at a lower wavenumber, around 1690-1700 cm⁻¹. h4rconsortium.comresearchgate.net

Additionally, the FTIR spectrum will show a C-O-C stretching vibration, characteristic of the ester linkage, at approximately 1134 cm⁻¹. mdpi.com The presence of a residual O-H stretch vibration at around 3500 cm⁻¹ in the final product could indicate the presence of unreacted hydroxyl groups from the pentaerythritol, suggesting incomplete esterification. h4rconsortium.com

Table 2: Characteristic FTIR Absorption Bands for this compound and its Precursors

| Functional Group | Wavenumber (cm⁻¹) | Compound | Reference |

| O-H Stretch (Carboxylic Acid) | 3500 - 2500 (broad) | Rosin | h4rconsortium.com |

| C=O Stretch (Carboxylic Acid) | 1690 - 1700 | Rosin | h4rconsortium.comresearchgate.net |

| O-H Stretch (Alcohol) | ~3325 | Pentaerythritol | mdpi.com |

| C=O Stretch (Ester) | 1725 - 1728 | This compound | researchgate.netmdpi.com |

| C-O-C Stretch (Ester) | ~1134 | This compound | mdpi.com |

| O-H Stretch (Residual Alcohol) | ~3500 | This compound | h4rconsortium.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Color Stability Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a critical tool for evaluating the color stability of this compound, particularly its susceptibility to photo-oxidation. Due to the presence of active conjugated double bonds within its molecular structure, this compound exhibits significant absorption in the UV region, which makes it vulnerable to degradation upon exposure to light, heat, and oxygen. nih.gov This degradation can lead to undesirable color changes, limiting its application in products where color stability is paramount. nih.gov

Research into the photo-oxidation of rosin pentaerythritol ester (RPE) using UV-Vis spectroscopy has identified a characteristic absorbance peak at 242 nm. nih.gov This peak is consistent with that of unmodified rosin, indicating that the absorbing chromophore is the conjugated system of the rosin acid moiety. nih.gov Studies have utilized this absorbance at 242 nm to monitor the kinetics of the photo-oxidation process when RPE is exposed to UV irradiation. nih.gov The intensity of the irradiation is a key factor influencing the photoactivity of the compound. nih.gov The oxidation process is considered a pseudo first-order reaction, and kinetic data can be derived by observing the change in absorbance over time under controlled temperature and light intensity. nih.gov While the oxide of RPE also shows some absorbance in the same UV range, it is largely featureless. nih.gov

Furthermore, the stability of this compound can be improved through hydrogenation. Hydrogenated versions exhibit lighter color and improved stability against oxidation, which translates to better color retention in final formulations. google.comgoogle.comunivarsolutions.com The concern over color degradation is significant in applications such as adhesives for cultural objects, where yellowing due to the presence of RPE has been observed. nih.gov Therefore, UV-Vis spectroscopy serves as an essential analytical method for characterizing the initial state of the rosinate and quantifying its stability against photo-oxidative degradation over time. nih.govcir-safety.org

Microstructural and Morphological Characterization

Optical Microscopy for Material Homogeneity Assessment

Optical microscopy provides a direct method for assessing the material homogeneity of blends containing this compound. This technique is particularly useful for observing the phase behavior when blending pentaerythritol with rosin during the esterification process.

In a kinetic study of the esterification of rosin with polyhydric alcohols, optical microscopy was used to examine frozen samples of the reaction mixtures. researchgate.net The analysis showed that while glycerol (B35011) (another polyol) formed two distinct phases at relatively low concentrations in rosin, pentaerythritol was observed as a single, homogenous phase even at high concentrations. researchgate.net This finding indicates a high degree of solubility and compatibility of pentaerythritol in the molten rosin, which is conducive to a more uniform reaction and a resulting homogenous this compound product. researchgate.net The ability to form a single phase is crucial for achieving consistent material properties in the final ester.

Rheological Characterization of this compound and its Blends

Viscosity Modifications in Polymer Systems (e.g., HTPB)

This compound is utilized to modify the rheological properties of polymer systems, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), which is a common binder in adhesives and solid propellants. nih.govresearchgate.net The addition of pentaerythritol ester of rosin (PER) to uncross-linked HTPB results in a significant increase in the viscosity of the blend. nih.govresearchgate.netresearcher.life

Research has shown that both pentaerythritol ester of rosin (PER) and glycerol ester of rosin (GER) are compatible with HTPB. However, PER increases the viscosity of the HTPB blend more effectively than GER at the same mass concentration. nih.gov This is attributed to the additional abietic functionality per molecule in PER, leading to stronger interactions with the HTPB. nih.gov The viscosity of the HTPB blends increases with higher concentrations of the rosin ester. nih.gov For example, the viscosity of blends follows the order of increasing rosin ester content, with PER blends consistently showing higher viscosity than GER blends at equivalent concentrations. nih.gov While neat HTPB behaves as a Newtonian fluid with a constant viscosity across varying shear rates, the addition of the rosin esters introduces a shear-thinning effect, where the viscosity decreases at higher strain rates. nih.gov

The table below summarizes the observed trend in viscosity for HTPB blends with varying concentrations of pentaerythritol ester of rosin (PER) and glycerol ester of rosin (GER).

| Blend Composition (by weight) | Viscosity Ranking (Low to High) |

| HTPB + 5% GER | 1 |

| HTPB + 5% PER | 2 |

| HTPB + 10% GER | 3 |

| HTPB + 13.57% GER | 4 |

| HTPB + 10% PER | 5 |

| HTPB + 15% GER | 6 |

| HTPB + 15% PER | 7 |

| Data sourced from rheological measurements of HTPB blends. nih.gov |

This modification of viscosity is crucial for processing HTPB-based formulations. While some additives act as plasticizers to reduce viscosity, this compound functions as a tackifier and rheology modifier that increases the viscosity of the uncured prepolymer. nih.govnih.gov

Melt Flow Index Analysis in Polymer Blends (e.g., PLA)

This compound serves as an effective processing aid in polymer blends like polylactic acid (PLA) by modifying their melt rheology, as quantified by the Melt Flow Index (MFI). The addition of pentaerythritol ester of gum rosin (PEGR) to PLA significantly increases its MFI, indicating a reduction in melt viscosity and improved processability. researchgate.netunivpm.it

Studies investigating the modification of PLA with gum rosin derivatives found that PEGR has a lubricating effect on the PLA polymer chains in the molten state. researchgate.netunivpm.it This facilitates the movement of the polymer chains, resulting in a higher flow rate under a constant load. Research shows that even small amounts of PEGR can cause a substantial increase in MFI. For instance, the addition of just 5 parts per hundred resin (phr) of PEGR to PLA resulted in a 193% increase in the MFI. researchgate.net

Another study confirmed this trend, reporting that the MFI of PLA blends increased progressively with the addition of gum rosin esters (including a pentaerythritol ester) at concentrations of 1, 3, and 5 phr. univpm.it The increases were recorded as 100%, 147%, and 164% respectively, compared to neat PLA. univpm.it This improvement in flowability allows for lower processing temperatures during injection molding, by at least 20 °C, which can help prevent thermal degradation of the PLA. univpm.it

The table below presents the effect of adding pentaerythritol ester of gum rosin (PEGR) on the Melt Flow Index (MFI) of Polylactic Acid (PLA).

| Additive | Concentration (phr) | MFI Increase (%) |

| PEGR | 5 | 193 |

| Gum Rosin Ester | 1 | 100 |

| Gum Rosin Ester | 3 | 147 |

| Gum Rosin Ester | 5 | 164 |

| Data sourced from studies on PLA blends. researchgate.netunivpm.it |

Interactions and Compatibility of Pentaerythritol Rosinate with Polymer Systems

Polymer Blending and Miscibility Studies

The miscibility of pentaerythritol (B129877) rosinate with different polymers is fundamental to its performance. As a derivative of natural rosin (B192284), it possesses a complex structure that allows for interactions with a range of polymer backbones.

Hydroxyl-terminated polybutadiene (B167195) (HTPB) is a liquid prepolymer extensively used in applications requiring high durability and robust mechanical strength at low temperatures, such as adhesives, coatings, and solid rocket propellants. nih.govresearchgate.netwikipedia.org Pentaerythritol ester of rosin (PER) has been investigated as a bio-based additive to modify the properties of HTPB. nih.govresearchgate.net

Studies have shown that pentaerythritol rosinate is compatible and miscible with HTPB, leading to a concentration-dependent change in the glass transition temperature (Tg) of the blend. nih.govresearchgate.netnih.gov The miscibility is confirmed by the presence of a single Tg for the blends, which is slightly higher than that of pure HTPB but well below the Tg of the rosin ester itself. nih.gov This compatibility ensures that no phase separation occurs, which is critical for maintaining the homogeneity and performance of the final material. nih.gov

The incorporation of PER into HTPB has several effects on the material's properties:

Viscosity: PER increases the viscosity of uncross-linked HTPB. This effect is more pronounced with PER compared to other rosin esters like glycerol (B35011) ester of rosin (GER), suggesting a stronger interaction between HTPB and PER. nih.govresearchgate.net

Mechanical Properties: When HTPB is cross-linked with diisocyanates to form a polyurethane (PU) network, the addition of PER influences the final mechanical properties. The rosin ester competes with the terminal hydroxyl groups of HTPB during the cross-linking reaction. nih.govresearchgate.net This competition reduces the cross-link density, resulting in a decrease in Young's modulus and tensile strength. However, it leads to a significant increase in the elongation at break and tensile toughness of the HTPB-based polyurethane. nih.govresearchgate.net

Table 1: Effect of this compound (PER) on the Mechanical Properties of HTPB-Polyurethane

| Property | Neat HTPB-PU | HTPB-PU with 5 wt% PER | Change |

|---|---|---|---|

| Tensile Strength | Decreased | Decreased relative to neat PU | ▼ |

| Elongation at Break | Base Value | Increased up to +153% | ▲ |

| Tensile Toughness | Base Value | Increased up to +76% | ▲ |

| Young's Modulus | Decreased | Decreased relative to neat PU | ▼ |

Data synthesized from research findings. nih.govresearchgate.net

Polylactic Acid (PLA) is a popular biodegradable thermoplastic, but it suffers from drawbacks like brittleness, a narrow processing window, and low thermal stability. unipg.itmdpi.com this compound is used as a bio-based additive to overcome these limitations. unipg.itresearchgate.net

When blended with PLA, this compound acts as a plasticizer and processing aid. Research indicates good dispersion and compatibility of the rosin ester particles within the PLA matrix. unipg.it This compatibility leads to several beneficial changes:

Processability: The addition of this compound significantly improves the melt flow characteristics of PLA. The Melt Flow Index (MFI) of PLA blends can increase by over 160% with the addition of the rosin ester. unipg.itresearchgate.net This enhancement in flowability allows for a reduction in processing temperatures during injection molding by at least 20°C compared to neat PLA. unipg.itresearchgate.net

Thermal Stability: Both pentaerythritol and glycerol esters of gum rosin have been shown to slightly improve the thermal stability of PLA. The maximum degradation temperature can be increased by approximately 3°C. unipg.itresearchgate.net

Mechanical Properties: At low concentrations (1-3 phr), the addition of this compound does not negatively affect the maximum tensile strength of PLA. unipg.it

Table 2: Impact of this compound on PLA Properties

| Property | Neat PLA | PLA with this compound (up to 5 phr) |

|---|---|---|

| Melt Flow Index (MFI) | Base Value | Increased by up to 164% unipg.itresearchgate.net |

| Injection Molding Temperature | Base Value | Decreased by at least 20°C unipg.itresearchgate.net |

| Thermal Degradation Temp. | Base Value | Increased by ~3°C unipg.itresearchgate.net |

| Tensile Strength | Maintained at low concentrations unipg.it | Maintained at low concentrations unipg.it |

Data sourced from studies on PLA-gum rosin ester blends. unipg.itresearchgate.net

Role of this compound as a Tackifier and Adhesion Promoter

This compound is widely used as a tackifier in various adhesive systems due to its excellent compatibility with numerous polymers and its ability to modify surface and bulk properties. nih.govforeverest.net

Pressure-Sensitive Adhesives (PSAs) are materials that form a bond with a substrate upon the application of light pressure. icrc.ac.ir The key property of a PSA is its "tack," or initial adhesion. This compound, as a tackifier, is a low-molecular-weight resin with a high glass transition temperature (Tg) that is added to the base elastomer of the PSA. adhesion.kr

The primary mechanisms by which it enhances tack include:

Glass Transition Temperature (Tg) Modification: The tackifier must be miscible with the base polymer. By blending with the polymer, the tackifier raises the Tg of the final adhesive formulation into an optimal window for viscoelastic behavior, which is essential for tack. adhesion.kr

Rheological Control: Tack is governed by the adhesive's ability to quickly wet a surface (flow) and resist debonding (elasticity). This compound lowers the modulus of the adhesive at low deformation rates, promoting wetting, while maintaining a high modulus at high deformation rates to provide debonding resistance. This balance is critical for achieving good tack performance.

Surface Energy Reduction: The low surface energy of this compound helps the adhesive to wet out various substrates effectively, which is a prerequisite for forming a strong adhesive bond. foreverest.net

In studies with acrylic emulsion-based PSAs, the addition of pentaerythritol rosin ester was shown to influence peel strength significantly. For instance, adding 2.5 wt% of pentaerythritol rosin ester to a butyl acrylate-vinyl acetate (B1210297) PSA increased the peel strength to 1 N/mm. icrc.ac.ir However, the concentration is critical, as excessive amounts of tackifier can sometimes negatively impact other properties like shear strength. icrc.ac.iricrc.ac.ir

Hot Melt Adhesives (HMAs) are 100% solid, thermoplastic materials that are applied in a molten state and form a bond upon cooling. google.com this compound is a key ingredient in many HMA formulations, particularly those based on ethylene-vinyl acetate (EVA). google.commade-in-china.com

Its role in improving bonding strength involves several functions:

Viscosity Reduction: In the molten state, the rosinate reduces the viscosity of the HMA. google.com This allows the adhesive to flow more easily and better wet the surfaces of the substrates being bonded, which is crucial for establishing intimate interfacial contact.

Adhesion Promotion: The chemical structure of this compound provides polarity through its ester groups, which can form favorable interactions with a variety of substrates. This enhances the intrinsic adhesion of the formulation.

Setting Speed and Open Time Control: Tackifiers like this compound influence the open time (the time the adhesive remains molten and bondable) and the setting speed of the HMA. This allows formulators to tailor the adhesive for specific application speeds and requirements.

The effectiveness of this compound as an adhesion promoter lies in its molecular structure and its ability to facilitate strong interfacial interactions between the polymer matrix and the substrate. The molecule contains a bulky, cycloaliphatic hydrocarbon structure derived from rosin acid and polar ester groups from the esterification with pentaerythritol.

This dual chemical nature allows it to:

Bridge Polarity Differences: The nonpolar, bulky rosin backbone ensures good compatibility and miscibility with the nonpolar or low-polarity polymer base of the adhesive or coating (e.g., styrenic block copolymers, EVA, HTPB).

Interact with Substrates: The polar ester groups can form specific interactions, such as dipole-dipole forces and hydrogen bonds, with polar substrates like paper, glass, or metals. This creates a strong link at the adhesive-substrate interface.

Promote Wetting: By lowering the surface tension of the formulation, it reduces the interfacial tension between the liquid adhesive/coating and the solid substrate, promoting better spreading and wetting, which is essential for maximizing the contact area and achieving strong adhesion.

Modulation of Polymer Mechanical and Viscoelastic Properties

The incorporation of this compound into a polymer matrix can substantially alter its mechanical and viscoelastic behavior. These changes are critical for tailoring the final properties of materials for specific industrial applications.

This compound is utilized to modify the rheology and mechanical properties of both uncross-linked and cross-linked polymers. researchgate.net As a tackifying resin, its rigid molecular structure can influence the stiffness and strength of the polymer network. The addition of this compound can lead to an increase in the Young's modulus, a measure of a material's stiffness, by reinforcing the polymer matrix. However, the effect on tensile strength—the maximum stress a material can withstand while being stretched—can be more complex. While the resin can enhance strength by improving intermolecular adhesion, acting as a stress concentration point at higher concentrations could potentially moderate the ultimate tensile strength.

The elongation at break, which measures a material's ductility, and tensile toughness, its ability to absorb energy before fracturing, are also affected by the addition of this compound. The introduction of this bulky ester can reduce the mobility of polymer chains, which may lead to a decrease in the elongation at break. Consequently, the material may become more rigid and less flexible. Tensile toughness, which is a product of both strength and ductility, will therefore depend on the balance of how the rosinate affects both tensile strength and elongation.

The glass transition temperature (Tg) is a critical property of a polymer, marking its transition from a hard, glassy state to a more rubbery, viscous state. uc.edu For polymer blends, the behavior of the Tg provides insight into the miscibility of the components. kpi.uaresearchgate.net

Research has shown that this compound is compatible with polymers such as hydroxyl-terminated polybutadiene (HTPB). researchgate.net This compatibility results in a single, composition-dependent glass transition temperature for the blend, which is a key indicator of miscibility. researchgate.net The addition of the rosin ester alters the Tg of HTPB in a manner that is directly dependent on its concentration in the blend. researchgate.net This phenomenon occurs because the rosinate molecules disperse within the polymer matrix, disrupting the polymer-polymer interactions and influencing the segmental mobility of the polymer chains. wiley-vch.de

Table 1: Effect of this compound on the Glass Transition Temperature (Tg) of Polymer Blends

| Property | Observation in this compound / HTPB Blends | Significance |

| Glass Transition Temperature (Tg) | A single Tg is observed for the blend. researchgate.net | Indicates good miscibility between the this compound and the HTPB polymer matrix. researchgate.netkpi.ua |

| Concentration Dependence | The value of the Tg changes in relation to the concentration of the added this compound. researchgate.net | Allows for the precise tuning of the material's thermal and mechanical properties by adjusting the amount of rosinate. researchgate.net |

Film Formation and Coating Performance Studies

This compound is widely used in the coatings industry due to its excellent film-forming properties and its ability to enhance the performance characteristics of paints, varnishes, and inks. foreverest.netzbaqchem.com

This compound functions as a primary film-forming agent in various coating formulations. foreverest.net It is used to produce ester glue phenolic resin paints through polymerization with vegetable oils and is a key ingredient in the manufacture of varnishes and floor paints. foreverest.netzbaqchem.com Its chemical structure contributes to the formation of a continuous, durable, and water-resistant film upon drying. foreverest.netecopowerchem.com This capability is essential for protecting surfaces and providing a decorative finish. The synthesis process, which involves the esterification of rosin with pentaerythritol, can be controlled to create polymers with high molecular weights that are particularly valuable for producing clear, light-colored, and oil-soluble resins for surface coatings. google.commdpi.com

A significant advantage of using this compound in coatings is its ability to improve the aesthetic and functional properties of the final product. ecopowerchem.com Its inclusion in formulations for paints and inks has been shown to enhance brightness, luster, and gloss. foreverest.netzbaqchem.com Furthermore, these resins contribute to faster drying or "quick bodying" of varnishes, a feature noted in early patents. google.com This property is crucial for industrial applications where rapid curing is necessary to ensure efficient production and handling. The resulting coatings also exhibit good durability and resistance to yellowing. foreverest.netecopowerchem.com

Table 2: Performance Enhancements in Coatings with this compound

| Performance Metric | Enhancement Provided by this compound | Supporting Evidence |

| Gloss/Luster | Improves the brightness and surface sheen of paints and inks. foreverest.net | Used in formulations to improve the hardness, luster, and durability of the coating film. zbaqchem.com |

| Drying Time | Contributes to faster curing and drying of varnishes. | Patents describe its "quick bodying" properties, which lead to shorter cooking times in varnish production. google.com |

| Durability & Resistance | Provides good water resistance and resistance to yellowing. foreverest.netecopowerchem.com | Enhances the overall durability of the coating film. foreverest.netzbaqchem.com |

Water Resistance, Solvent Resistance, and Acid Resistance of Formed Films

The incorporation of this compound into polymer systems significantly influences the chemical resistance of the resulting films, particularly their ability to withstand exposure to water, various solvents, and acids. This influence stems from the inherent chemical nature of the this compound molecule, which combines the hydrophobic, bulky structure of rosin acids with the robust, cross-linking potential of pentaerythritol.

Water Resistance

This compound is widely recognized for its ability to impart excellent water resistance to coatings, adhesives, and inks. ecopowerchem.comforeverest.net This property is primarily due to the hydrophobic (water-repelling) nature of the rosin acid component, which constitutes a significant portion of the molecule. The esterification process with pentaerythritol, a polyol, creates a stable, non-polar molecule that is insoluble in water. westtechchina.comconnectamericas.com

Solvent Resistance

The solvent resistance of a film containing this compound is directly related to the solubility profile of the resin itself. This compound is generally insoluble in polar solvents like water and lower alcohols (e.g., methanol (B129727), ethanol, isopropanol). westtechchina.comconnectamericas.com Consequently, films formulated with this resin demonstrate good resistance to these substances.

Conversely, this compound is readily soluble in a range of non-polar and moderately polar organic solvents. connectamericas.com These include aromatic hydrocarbons (benzene, toluene), aliphatic hydrocarbons, chlorinated hydrocarbons, ketones, and esters. westtechchina.comconnectamericas.comtungviet.com Therefore, films and coatings containing this compound will exhibit poor resistance to these types of solvents, which can cause the film to soften, swell, or dissolve. This solubility is advantageous when applying the coating or adhesive but defines its limitations in service environments where such solvents are present.

The table below summarizes the general solubility of this compound, which dictates the solvent resistance of the final polymer film.

| Solvent Class | Specific Solvents | Solubility / Film Resistance | Source |

|---|---|---|---|

| Polar Solvents | Water, Methanol, Ethanol, Isopropanol | Insoluble / Good Resistance | westtechchina.comconnectamericas.com |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble / Poor Resistance | westtechchina.comconnectamericas.comtungviet.com |

| Aliphatic Hydrocarbons | Petroleum products (partial solubility) | Partially Soluble / Moderate to Poor Resistance | ecopowerchem.comforeverest.net |

| Ketones | Acetone | Soluble / Poor Resistance | connectamericas.com |

| Esters | Acetic Ether | Soluble / Poor Resistance | connectamericas.com |

| Other Solvents | Turpentine (B1165885) oil, Tar | Soluble / Poor Resistance | ecopowerchem.comforeverest.net |

Acid Resistance

The ester linkages in this compound can be susceptible to hydrolysis under strong acidic or alkaline conditions. However, the bulky, sterically hindering nature of the rosin acid structure provides a degree of protection, making the resin relatively stable. Several studies note that this compound exhibits good alkali resistance. researchgate.netmdpi.comncsu.edu

The resistance to acids is influenced by the "acid value" or "acid number" of the specific grade of this compound used. tungviet.com This value represents the amount of residual unreacted carboxylic acid groups in the resin. ncsu.edu A lower acid value generally indicates a more complete esterification reaction, resulting in a more stable and less reactive resin with better resistance to chemical attack. Different grades of this compound are available with varying acid values and softening points, allowing formulators to select a resin that matches the required performance characteristics.

The table below shows typical properties for various grades of this compound, where a lower acid value is desirable for applications requiring higher chemical resistance.

Degradation Pathways and Stability Studies of Pentaerythritol Rosinate

Environmental Fate and Biodegradation Research

Pentaerythritol (B129877) rosinate, the ester of rosin (B192284) acids and pentaerythritol, is a complex substance whose behavior in the environment is subject to its unique chemical structure. cir-safety.orgforeverest.net Research into its environmental fate focuses on its persistence, potential for breakdown by natural processes, and its distribution across environmental compartments like water, sediment, and the atmosphere.

Aquatic Biodegradation Rates and Half-Life Determination

Studies on the biodegradability of pentaerythritol rosinate and related rosin esters indicate that they are generally not readily biodegradable. Standardized tests and predictive models suggest persistence in aquatic environments.

Ready biodegradation studies conducted under the OECD 301B guideline for rosin esters, including pentaerythritol esters, showed degradation ranging from 0% to 50.7% over a 28-day period. h4rconsortium.com Based on these results, these substances are not considered to be readily biodegradable. h4rconsortium.comeuropa.eu

Quantitative Structure-Activity Relationship (QSAR) models provide further insight. A screening assessment using BIOWIN models predicted that di-, tri-, and tetra-esters of rosin are potentially persistent. h4rconsortium.com However, the same models suggest that some mono-ester constituents are more likely to biodegrade and would not be persistent. h4rconsortium.com Further modeling of similar hydrogenated rosin esters using BIOWIN 3, 5, and 6, as well as TOPKAT, predicted a half-life in water equal to or greater than 182 days. canada.ca Results from CATABOL models were less certain but also indicated that the ultimate degradation half-lives could be around 182 days. canada.ca A Canadian government screening assessment concluded that based on physical and chemical properties, as well as experimental and predicted data, hydrogenated rosin esters with pentaerythritol (HRPE) are expected to be persistent in the environment. canada.ca

Table 1: Biodegradation and Half-Life Data for this compound and Related Rosin Esters

| Test/Model | Finding | Conclusion on Biodegradability/Persistence | Source |

| OECD 301B Ready Biodegradation Test | 0%–50.7% degradation after 28 days for the rosin esters category. | Not readily biodegradable. | h4rconsortium.com |

| QSAR (BIOWIN Models) | Di-, tri-, and tetra-esters are potentially persistent. | Mono-ester constituents may biodegrade; larger esters are persistent. | h4rconsortium.com |

| BIOWIN 3, 5, 6 & TOPKAT Models | Predicted half-life in water ≥ 182 days for analogous substances. | Persistent in water. | canada.ca |

| CATABOL Model | Uncertain results, but degradation half-life could be around 182 days. | Potentially persistent. | canada.ca |

Potential for Microbial Degradation and Metabolite Identification

The microbial degradation of this compound is complex due to its structure, which combines resin acids with a pentaerythritol core. Research on related compounds provides insight into potential pathways.

While biodegradation of resin acids does occur naturally, the rates are often slow, and only a few types of bacteria can utilize them as a sole carbon source. canada.ca For some resin acids under anaerobic conditions, microbial activity is known to produce retene (B1680549) (7-isopropyl-1-methylphenantrene) as a dominant metabolite. canada.ca The degradation of modified rosin acids, such as maleopimaric acid, can yield products including water, carbon dioxide, formamide, and various aliphatic and aromatic derivatives. mdpi.com

The pentaerythritol component also influences degradation. Studies on a different compound, pentaerythritol tetranitrate (PETN), have shown that certain microbes can break down the pentaerythritol structure. A strain of Enterobacter cloacae (PB2) was found to use PETN as its sole nitrogen source for growth. nih.gov The identified metabolites in that process included pentaerythritol dinitrate, 3-hydroxy-2,2-bis-[(nitrooxy)methyl]propanal, and 2,2-bis-[(nitrooxy)methyl]-propanedial, demonstrating a pathway for the microbial breakdown of a pentaerythritol-based molecule. nih.gov

Partitioning to Sediments in Aquatic Environments

The physical and chemical properties of this compound, particularly its hydrophobic nature, strongly influence its behavior in aquatic systems. canada.ca

Due to the hydrophobicity of its resin acid components, this compound is expected to partition from the water column to suspended solids and ultimately to sediments. canada.ca A screening assessment by the Canadian government concluded that hydrogenated rosin pentaerythritol ester (HRPE) is expected to partition to sediments when released into water. canada.ca This behavior is consistent with observations of individual resin acids; for example, isopimaric acid has been measured at low concentrations in water (0.02 mg/L) but at significantly higher levels in nearby sediments (11.7 mg/kg dry weight). canada.ca

Atmospheric Oxidation Pathways

When exposed to the atmosphere, this compound can undergo degradation through oxidation, a process accelerated by ultraviolet (UV) radiation.

Research on the photo-oxidation of rosin pentaerythritol ester (RPE) under UV light has shown that this process leads to the formation of peroxides. nih.gov The study demonstrated that the oxidation of RPE follows pseudo-first-order reaction kinetics. nih.gov The rate of this degradation is influenced by environmental conditions; increases in both temperature and the intensity of UV irradiation were found to accelerate the formation of peroxides, thereby destabilizing the RPE molecule. nih.gov This indicates that direct photolysis and subsequent oxidation are significant degradation pathways for this compound in the atmosphere. nih.gov

Advanced Applications Research and Future Directions

Research in High-Performance Adhesives and Sealants

Pentaerythritol (B129877) rosinate is a key tackifying resin valued for its ability to enhance the performance of a wide range of adhesive and sealant formulations. Its inherent properties, such as excellent heat and aging stability, low odor, and broad compatibility with numerous polymers, make it a versatile choice for demanding applications. windows.net

Pentaerythritol rosinate is extensively utilized as a tackifier in both pressure-sensitive adhesives (PSAs) and hot-melt adhesives (HMAs). foreverest.net In the packaging industry, it is a crucial component in adhesives for tapes, labels, and case sealing, where it provides strong adhesion and reliable performance. windows.nettnjchem.com Its compatibility with polymers like ethylene-vinyl acetate (B1210297) (EVA), styrene-isoprene-styrene (SIS), and styrene-butadiene-styrene (SBS) allows for the formulation of adhesives with tailored properties. windows.netwssfc.com

In the automotive sector , pressure-sensitive adhesives formulated with rosin (B192284) esters are used for various applications, including interior components and masking tapes. nih.gov The demand for adhesives that can bond to a variety of substrates and withstand temperature fluctuations makes this compound a subject of ongoing research for enhanced durability and performance in automotive applications.

The medical field represents a growing area for the application of pressure-sensitive adhesives. These adhesives are used in wound care dressings, medical device fixation, and transdermal drug delivery systems. nih.gov Research is focused on developing hypoallergenic and biocompatible adhesives that provide secure adhesion to the skin without causing irritation. While specific research on this compound in medical applications is not extensively detailed in the public domain, its properties make it a candidate for formulation in skin-contact adhesives, provided it meets the stringent safety and biocompatibility standards of the medical industry. artiencegroup.com

Table 1: Properties and Applications of this compound in Adhesives

| Property | Benefit in Adhesives | Example Applications | Compatible Polymers |

| Excellent Tack | Provides strong initial adhesion with minimal pressure. | Pressure-sensitive tapes and labels. exxonmobilchemical.com | SIS, SBS, Natural Rubber |

| High Softening Point | Ensures adhesive performance at elevated temperatures. | Hot-melt adhesives for packaging and bookbinding. synthomer.com | EVA |

| Good Thermal Stability | Resists degradation during hot-melt application and storage. | Automotive interior adhesives. | Polyolefins |

| Broad Compatibility | Allows for versatile formulations with various polymers. | Medical tapes and dressings. | Acrylics |

| Low Odor | Important for consumer products and enclosed applications. | Food packaging adhesives. | Butyl Rubber |

Research in Coating and Ink Formulations

This compound and its derivatives play a significant role in enhancing the performance of coatings and printing inks. ecopowerchem.com Its ability to improve gloss, adhesion, and durability makes it a valuable component in a variety of formulations. saatchi-global.com

In the realm of high-performance coatings, pentaerythritol-based resins, including rosin esters, are used to enhance durability and aesthetic appeal. saatchi-global.com For automotive coatings , these resins can contribute to the gloss and weather resistance of topcoats. ppgpmc.com In industrial coatings , they are valued for their ability to provide robust protection against corrosion and chemical exposure. ppgpmc.comppg.comppg.comArchitectural coatings benefit from the improved adhesion and washability that these resins can impart. saatchi-global.com

Research is ongoing to develop coatings with superior performance characteristics, such as enhanced scratch resistance, UV stability, and longevity. The symmetrical structure of pentaerythritol contributes to the formation of smooth, high-gloss finishes. saatchi-global.com

This compound is a key ingredient in printing ink formulations, where it acts as a binder and imparts several desirable properties. inkworldmagazine.com It is particularly effective in enhancing the gloss of the printed ink, which is a critical factor for high-quality packaging and publications. inkworldmagazine.comgoogle.com Furthermore, it improves the adhesion of the ink to a wide variety of substrates, from paper and cardboard to flexible films. inkworldmagazine.comrokra.com

The drying properties of printing inks are also influenced by the choice of resin. This compound can be formulated to control the drying time of the ink, which is essential for high-speed printing processes. google.comgoogle.com Research in this area aims to optimize ink formulations for faster drying times, improved printability, and enhanced resistance properties. inkworldmagazine.com

Table 2: Impact of this compound on Printing Ink Properties

| Ink Property | Contribution of this compound | Research Focus |

| Gloss | Provides a high-gloss finish to the printed surface. inkworldmagazine.comgoogle.com | Developing formulations with exceptional clarity and reflectance. |

| Adhesion | Promotes strong bonding to diverse printing substrates. inkworldmagazine.comgoogle.com | Enhancing adhesion to non-porous and challenging surfaces like polyolefins. |

| Drying Speed | Can be formulated to influence the ink's setting and drying time. google.com | Optimizing for high-speed printing presses and energy-efficient curing. |

| Durability | Improves the rub and scratch resistance of the printed ink. inkworldmagazine.com | Increasing resistance to abrasion, chemicals, and environmental factors. |

| Pigment Wetting | Aids in the dispersion and stabilization of pigments in the ink vehicle. | Improving color strength and stability of the ink. |

Research on Low-VOC Coating and Ink Systems

Environmental regulations and consumer demand are driving the development of coatings and inks with low volatile organic compound (VOC) content. specialchem.com this compound, being a solid resin with low volatility, is well-suited for use in low-VOC formulations. windows.net

Research is focused on developing waterborne and high-solids coating and ink systems that utilize this compound and its derivatives. covestro.com The challenge lies in achieving the same level of performance as traditional solvent-based systems while minimizing the environmental impact. specialchem.com Innovations in polymer chemistry and formulation science are enabling the creation of low-VOC systems with excellent adhesion, durability, and aesthetic properties. specialchem.comcovestro.com

Emerging and Niche Applications in Scientific Research

This compound, a versatile compound derived from the esterification of rosin and pentaerythritol, is the subject of ongoing research for novel applications beyond its traditional uses. foreverest.nettungviet.com Scientists are exploring its potential in various advanced fields, leveraging its unique chemical properties.

Additives in Lubricant Formulations for Improved Oxidative Stability and Viscosity

This compound is being investigated as a multifunctional additive in vegetable oil-based lubricants. Research indicates that it can significantly enhance both the oxidative stability and viscosity of these bio-lubricants.

In one study, the addition of 20 wt% pentaerythritol rosin ester (PRE) to rapeseed oil and soybean oil led to a notable increase in their dynamic viscosity at 25°C, by 136.11% and 179.3%, respectively. researchgate.net This enhancement of viscosity is crucial for expanding the range of applications for vegetable oil-based lubricants. researchgate.net

Furthermore, the study demonstrated a marked improvement in the thermal and oxidative stability of the base oils with the addition of PRE. researchgate.net The onset temperature of oxidation for rapeseed oil increased by 7.7°C, and for soybean oil, it increased by 12.6°C at a 20 wt% concentration of PRE. researchgate.net The oxidation induction time also saw a significant increase of 305% for rapeseed oil and 124% for soybean oil under the same conditions. researchgate.net These findings suggest that this compound can act as an effective, environmentally friendly additive to improve the performance of bio-based lubricants. researchgate.netsemanticscholar.org

Table 1: Effect of Pentaerythritol Rosin Ester (PRE) on Lubricant Properties

| Property | Base Oil | Improvement with 20 wt% PRE |

|---|---|---|

| Dynamic Viscosity Increase at 25°C | Rapeseed Oil | 136.11% |

| Soybean Oil | 179.3% | |

| Oxidation Onset Temperature Increase | Rapeseed Oil | 7.7°C |

| Soybean Oil | 12.6°C | |

| Oxidation Induction Time Increase | Rapeseed Oil | 305% |

Role in 3D Printing Filaments and Resins as Tackifiers or Adhesion Promoters

The inherent tackifying properties of this compound make it a candidate for inclusion in 3D printing materials. icrc.ac.iratamanchemicals.com Its function as a tackifier can improve the interlayer adhesion of 3D printed objects, a critical factor for the mechanical strength and integrity of the final product. Research in this area is exploring how the addition of this compound to printing filaments and resins can enhance the stickiness and bonding between successive layers during the printing process.

Potential in Flexible Electronics and Advanced Composites

The field of flexible electronics requires materials that are not only electrically functional but also mechanically robust and adaptable. rsc.org Polymers and their composites are key materials in the fabrication of these devices. rsc.org The potential application of this compound in this domain lies in its ability to act as a modifier or binder within composite materials. Its properties could contribute to the desired flexibility and durability of substrates and functional components in flexible electronic devices. Further research is needed to fully explore how its incorporation can influence the performance of advanced composites for these applications.

Research in Dental Sealers and Root Canal Materials

In endodontics, the complete sealing of the root canal system is crucial for successful treatment. uobaghdad.edu.iq Researchers are investigating novel materials to improve the efficacy of dental sealers. One area of study involves the synthesis of new salicylate derivatives for use in calcium-based root canal sealers. scielo.br

A study explored the use of pentaerythritol tetrasalicylate (PT), a derivative of pentaerythritol, as a component in experimental root canal sealers. scielo.brresearchgate.net The addition of PT was found to reduce the setting time of the materials. scielo.br Furthermore, after 14 and 28 days, a sealer formulation containing 20% PT exhibited the lowest solubility, a desirable characteristic for a long-lasting seal. scielo.br These findings suggest that pentaerythritol-based compounds have the potential to enhance the physicochemical properties of dental sealers. scielo.brresearchgate.net

Sustainability and Circular Economy Research in this compound Production and Use

As industries move towards more sustainable practices, the production and lifecycle of chemicals like this compound are coming under scrutiny. Research is focusing on aligning its production and use with the principles of a circular economy.

Transition to Bio-Based Alternatives and Renewable Sourcing

The conventional production of pentaerythritol relies on petrochemicals. zbaqchem.com However, there is a growing interest in producing "pentaerythritol biobased" from renewable resources such as biomass and agricultural waste through processes like enzymatic or microbial fermentation. zbaqchem.com This bio-based approach reduces the dependence on fossil fuels and can mitigate greenhouse gas emissions. zbaqchem.com

Rosin, the other key component of this compound, is a natural resin obtained from pine trees, making it a renewable feedstock. atamanchemicals.comgoogle.com The use of such bio-based materials is central to developing a more sustainable chemical industry. anchinv.com By utilizing renewable resources, the production of this compound can contribute to a circular economy, where waste is minimized, and resources are used more efficiently. zbaqchem.com This shift to renewable feedstocks is a critical step in reducing the environmental footprint of this versatile chemical compound. climalife.com

Research into End-of-Life Scenarios and Recycling Strategies

This compound is valued in numerous applications, in part because it is derived from abietic acid, an abundant and renewable resource. researchgate.net However, a significant gap exists in the scientific literature regarding its fate at the end of a product's life. Currently, there is a lack of dedicated research into the biodegradability, compostability, or specific recycling streams for products containing significant quantities of this compound.

While the adhesives industry, a primary user of rosin esters, acknowledges the challenges posed by adhesives in recycling processes for materials like paper and plastics, specific strategies for this compound are not well-defined. researchgate.net The development of recyclable adhesives, for instance, those based on dynamic boronic esters in epoxy resins, showcases a potential pathway for future innovations. semanticscholar.org These systems allow for the disassembly of bonded materials, which could be a model for creating more sustainable this compound-based formulations. For this compound to align with a circular economy, future research must prioritize understanding its environmental impact post-use and developing viable recycling or degradation technologies.

Theoretical Modeling and Simulation Studies

The synthesis of this compound via the esterification of rosin with pentaerythritol has been the subject of kinetic modeling based on experimental data. researchgate.net These models propose a second-order kinetic model for the esterification reaction and a first-order model for the decarboxylation side reaction that can occur at high temperatures. researchgate.netmdpi.com Studies have determined the activation energies for the series of consecutive reactions that form mono-, di-, tri-, and tetra-esters, providing valuable macroscopic insight into the process. researchgate.net

However, to date, the application of quantum chemical calculations to elucidate the reaction mechanisms at a molecular level has not been reported. Such computational studies would offer deeper insights into the electron-level dynamics of ester bond formation and the competing decarboxylation reactions. By modeling the transition states of these reactions, quantum calculations could help refine reaction conditions to favor the formation of desired esters (like the tetra-ester, which is linked to higher softening points) and minimize undesirable side reactions, leading to more efficient and selective synthesis processes. mdpi.com

This compound is widely used as a tackifier and modifier in various polymer systems, including hydroxyl-terminated polybutadiene (B167195) (HTPB). nih.gov Experimental studies have demonstrated its compatibility and ability to modify the rheological and mechanical properties of polymers. For instance, the inclusion of this compound in HTPB increases the blend's viscosity, suggesting strong intermolecular interactions. nih.gov

While these empirical findings are crucial, molecular dynamics (MD) simulations offer a powerful tool to investigate these polymer-rosinate interactions with atomistic detail. MD simulations can model the conformational changes of polymer chains in the presence of the rosinate, calculate binding energies, and predict phase behavior, providing a fundamental understanding of miscibility and the mechanisms behind property enhancements. mdpi.comrsc.orgiu.edu.sa Such simulations could be used to predict the compatibility of this compound with new polymer systems, accelerating the development of novel adhesives, coatings, and composites with tailored properties.

The relationship between the chemical structure of this compound and the physical properties of the final formulation is critical for its application. Research has established several key structure-property links through experimental investigation. For example, in the synthesis of the rosinate itself, a higher degree of esterification, leading to a greater proportion of the tetra-ester, results in a product with a higher softening point. mdpi.com

When used as an additive, its concentration directly impacts the properties of polymer blends. In HTPB-based polyurethanes, the addition of this compound modifies the glass transition temperature (Tg) and significantly enhances mechanical properties such as tensile toughness and elongation at break. nih.gov These relationships allow for the optimization of formulations for specific performance requirements.

| Polymer System | Property Modified | Effect of Adding this compound | Reference |

|---|---|---|---|

| - (Neat Rosinate Synthesis) | Softening Point | Increased formation of tetra-ester structures leads to a higher softening point. | mdpi.com |

| Hydroxyl-Terminated Polybutadiene (HTPB) | Viscosity | Increases the viscosity of uncross-linked HTPB in a concentration-dependent manner. | nih.gov |

| HTPB-based Polyurethane (PU) | Glass Transition Temperature (Tg) | Changes the Tg of the resulting polyurethane network. | nih.gov |

| HTPB-based Polyurethane (PU) | Mechanical Properties | Improves tensile toughness and increases elongation at break. At 5 wt% loading, elongation can increase up to ~400%. | nih.gov |

| Vegetable Oil (Rapeseed, Soybean) | Oxidative Stability & Viscosity | Improves both the oxidative stability and viscosity of the base oil. | researchgate.net |